3-Oxo-7-hydroxychol-4-enoic acid

Beschreibung

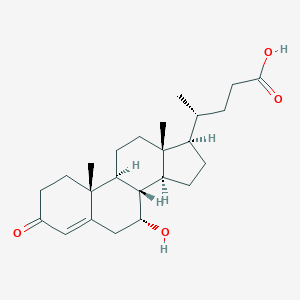

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h12,14,17-20,22,26H,4-11,13H2,1-3H3,(H,27,28)/t14-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLVYJJIZHNITM-NLXMLWGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933198 | |

| Record name | 7-Hydroxy-3-oxochol-4-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14772-95-3 | |

| Record name | 7α-Hydroxy-3-oxo-4-cholen-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14772-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-7-hydroxychol-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014772953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-oxochol-4-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7alpha-hydroxy-3-oxochol-4-en-24-oic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 7α-hydroxy-3-oxo-4-cholestenoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid, a key intermediate in the biosynthesis of bile acids. The document details both chemical and enzymatic synthetic routes, presenting quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways.

Introduction

7α-hydroxy-3-oxo-4-cholestenoic acid is a crucial metabolite in the classic (or neutral) pathway of bile acid synthesis, originating from cholesterol.[1][2] Its formation is a critical step in the intricate cascade of enzymatic reactions that lead to the production of primary bile acids, cholic acid and chenodeoxycholic acid.[1][3] The concentration of its precursor, 7α-hydroxy-4-cholesten-3-one, in serum is often used as a biomarker for the rate of bile acid synthesis.[4] This guide explores the primary methods for the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid, providing detailed protocols for both chemical and enzymatic approaches.

Biological Synthesis and Signaling Pathways

In the liver, the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid is a multi-step enzymatic process. The pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol.[1][5] This is followed by the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), which catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield 7α-hydroxy-4-cholesten-3-one.[1] Subsequent oxidation of the C27 side chain leads to the formation of 7α-hydroxy-3-oxo-4-cholestenoic acid.

An alternative "acidic" pathway for bile acid synthesis exists, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1] In the brain, a distinct pathway for the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid from 27-hydroxycholesterol (B1664032) has been identified, involving the enzyme oxysterol 7α-hydroxylase (CYP7B1).[6][7]

Below are diagrams illustrating the key biological pathways.

Chemical Synthesis Protocols

The chemical synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid can be achieved through a multi-step process starting from cholesterol. A key strategy involves the regioselective allylic oxidation of a protected cholesterol derivative.

Synthesis of the Precursor: 7α-Hydroxy-4-cholesten-3-one

A common precursor for the synthesis of the target acid is 7α-hydroxy-4-cholesten-3-one. One reported method involves the following key transformations[8]:

-

Protection of the 3-hydroxyl group and introduction of a 7-formyloxy group: Cholesterol is converted to its 3-desoxy-Δ⁴-7α-formate steroid precursor.

-

Regioselective C3-allylic oxidation: This key step forms 7α-formyloxy-cholest-4-en-3-one.

-

Saponification: The formate (B1220265) group is removed to yield 7α-hydroxy-cholest-4-en-3-one.

An alternative efficient synthesis of 7α-hydroxy-4-cholesten-3-one has been described starting from bile acids, involving an 11-step process.[9]

Experimental Protocol: Oxidation of 7α-Hydroxy-4-cholesten-3-one

The final step involves the oxidation of the C27 side chain of 7α-hydroxy-4-cholesten-3-one to a carboxylic acid. While specific detailed protocols for this exact transformation are proprietary or scattered in the literature, a general approach can be derived from similar steroid oxidations.

Materials:

-

7α-hydroxy-4-cholesten-3-one

-

Oxidizing agent (e.g., potassium permanganate, ruthenium tetroxide with a co-oxidant, or enzymatic systems)

-

Appropriate solvent system (e.g., acetone, acetonitrile, or a biphasic system)

-

Quenching agent (e.g., sodium bisulfite)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 7α-hydroxy-4-cholesten-3-one in a suitable solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the oxidizing agent to the solution while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a suitable quenching agent.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 7α-hydroxy-3-oxo-4-cholestenoic acid.

Enzymatic Synthesis Protocol

An enzymatic approach offers a milder and often more specific route to the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid. This typically involves a two-step process starting from 7α-hydroxycholesterol.

Step 1: Synthesis of 7α-Hydroxy-4-cholesten-3-one using Cholesterol Oxidase

Principle: Cholesterol oxidase from various microbial sources can catalyze the oxidation of the 3β-hydroxyl group of 7α-hydroxycholesterol and the isomerization of the double bond to yield 7α-hydroxy-4-cholesten-3-one. The use of cyclodextrins can enhance the substrate's solubility in the aqueous reaction medium and improve the reaction yield.[10]

Materials:

-

7α-hydroxycholesterol

-

Cholesterol oxidase (e.g., from Brevibacterium sp.)

-

Hydroxypropyl-β-cyclodextrin

-

Catalase

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Methanol

-

Chloroform/acetone for extraction and purification

Procedure: [10]

-

Prepare a 1:1 (v/v) complex of 7α-hydroxycholesterol and hydroxypropyl-β-cyclodextrin by dissolving both in methanol, followed by evaporation of the solvent.

-

Suspend the complex in 50 mM potassium phosphate buffer (pH 7.5) at a concentration of 1 mg/mL.

-

Add cholesterol oxidase (e.g., 0.25 U/mg of substrate) and catalase (e.g., 70 U/mg of substrate) to the suspension.

-

Incubate the reaction mixture at 25°C with gentle agitation.

-

Monitor the reaction by TLC.

-

Upon completion, extract the product with chloroform.

-

Wash the organic phase, dry it, and concentrate it.

-

Purify the product by silica gel chromatography using a solvent system such as chloroform/acetone (85:15 v/v).

Step 2: Oxidation to 7α-hydroxy-3-oxo-4-cholestenoic acid

The subsequent oxidation of the side chain of 7α-hydroxy-4-cholesten-3-one to the corresponding carboxylic acid can be achieved using a reconstituted enzyme system, for instance, involving a cytochrome P450 such as CYP27A1, along with its redox partners adrenodoxin (B1173346) and adrenodoxin reductase.[11]

Materials:

-

7α-hydroxy-4-cholesten-3-one

-

Purified CYP27A1, adrenodoxin, and adrenodoxin reductase

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Combine 7α-hydroxy-4-cholesten-3-one, CYP27A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate the mixture at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., methanol/chloroform).

-

Extract the product and purify it using chromatographic techniques such as HPLC.

Quantitative Data and Characterization

The following table summarizes key quantitative data and characterization information for the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid and its precursor.

| Parameter | Value | Reference |

| Chemical Synthesis | ||

| Isolated Yield of 7α-hydroxy-4-cholesten-3-one (from 3β,7α-cholest-5-ene-3,7-diol) | 68% | [10] |

| Enzymatic Synthesis | ||

| Enzymatic Conversion Yield to 7α-hydroxy-4-cholesten-3-one (using cholesterol oxidase with cyclodextrin) | > 90% | [10] |

| Yield of d₄-7-HOCA from d₇-7α-hydroxy-4-cholesten-3-one | ~75% | [11] |

| Characterization | ||

| Molecular Formula of 7α-hydroxy-3-oxo-4-cholestenoic acid | C₂₇H₄₂O₄ | [2] |

| Molar Mass of 7α-hydroxy-3-oxo-4-cholestenoic acid | 430.62 g/mol | [2] |

| Mass Spectrum (as TMS derivative) | Consistent with published data | [6] |

| ¹H and ¹³C NMR | Predicted spectra available in databases | [12] |

Conclusion

The synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid is a critical process for researchers studying bile acid metabolism and related diseases. Both chemical and enzymatic methods offer viable routes to obtain this important molecule. Chemical synthesis provides a scalable approach, while enzymatic methods offer high specificity and milder reaction conditions. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available resources. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and study of 7α-hydroxy-3-oxo-4-cholestenoic acid in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. 7alpha-Hydroxy-3-oxo-4-cholestenoic acid | C27H42O4 | CID 3081085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical synthesis of 7α-hydroxycholest-4-en-3-one, a biomarker for irritable bowel syndrome and bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient synthesis of 7α,12α-dihydroxy-4-cholesten-3-one and its biological precursor 7α-hydroxy-4-cholesten-3-one: Key intermediates in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: Showing metabocard for 7alpha-Hydroxy-3-oxo-4-cholestenoate (HMDB0012458) [hmdb.ca]

An In-depth Technical Guide to the 7α-Hydroxy-3-oxo-4-cholestenoic Acid (7-HOCA) Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a key intermediate in the alternative "acidic" pathway of bile acid synthesis. Primarily synthesized in extrahepatic tissues, notably the brain, 7-HOCA plays a crucial role in cholesterol homeostasis and has emerged as a potential biomarker for blood-brain barrier integrity. This technical guide provides a comprehensive overview of the 7-HOCA biosynthesis pathway, including the enzymes, substrates, and regulatory mechanisms involved. Detailed experimental protocols for the study of this pathway are presented, along with quantitative data to support further research and drug development in related metabolic and neurological fields.

Introduction

The catabolism of cholesterol into bile acids is a critical physiological process for maintaining cholesterol homeostasis. Two primary pathways contribute to bile acid synthesis: the "classic" or "neutral" pathway, which is initiated by cholesterol 7α-hydroxylase (CYP7A1) in the liver, and the "alternative" or "acidic" pathway, which is initiated by sterol 27-hydroxylase (CYP27A1) in both hepatic and extrahepatic tissues. 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a significant metabolite produced via this alternative pathway.

The synthesis of 7-HOCA is of particular interest due to its formation in the brain, where it represents a major pathway for the elimination of the oxysterol 27-hydroxycholesterol (B1664032) (27-OHC).[1] This guide will delve into the core aspects of the 7-HOCA biosynthesis pathway, providing researchers and drug development professionals with a detailed understanding of its components and regulation.

The 7-HOCA Biosynthesis Pathway

The biosynthesis of 7-HOCA from cholesterol involves a multi-step enzymatic cascade primarily occurring in the mitochondria and endoplasmic reticulum.

Precursor Molecule: 27-Hydroxycholesterol (27-OHC)

The primary precursor for 7-HOCA biosynthesis is 27-hydroxycholesterol (27-OHC), an oxidized derivative of cholesterol.[1] 27-OHC is formed from cholesterol through the action of the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . This enzyme is expressed in various tissues, including the liver and macrophages. In the context of 7-HOCA formation in the brain, 27-OHC can cross the blood-brain barrier from the circulation.[1]

Key Enzymatic Steps

The conversion of 27-OHC to 7-HOCA involves the sequential action of two key enzymes:

-

Oxysterol 7α-hydroxylase (CYP7B1): This enzyme, located in the endoplasmic reticulum, catalyzes the 7α-hydroxylation of 27-OHC to form 7α,27-dihydroxycholesterol. CYP7B1 exhibits broad substrate specificity, acting on various oxysterols and neurosteroids.[2]

-

3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7): This enzyme is responsible for the oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond of 7α,27-dihydroxycholesterol to produce 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA).[3][4]

The biosynthesis pathway is depicted in the following diagram:

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzymes in the 7-HOCA biosynthesis pathway.

| Enzyme | Substrate | Km | Vmax / kcat | Organism | Reference |

| CYP27A1 | Cholesterol | 150 - 400 µM (apparent) | Not reported | Rat | [5] |

| CYP7B1 | 27-Hydroxycholesterol | 24 µM | Not reported | Human | [2] |

| HSD3B7 | 7α-hydroxycholesterol | 0.30 µM | Not reported | Human | [6] |

| HSD3B7 | 7α,27-dihydroxycholesterol | 0.32 µM | Not reported | Human | [6] |

Concentrations of 7-HOCA in Human Biological Fluids

The concentration of 7-HOCA varies in different biological fluids, and its levels can be indicative of certain physiological or pathological states.

| Biological Fluid | Condition | Concentration (ng/mL) | Reference |

| Cerebrospinal Fluid (CSF) | Healthy Controls | 15 ± 3 | [1] |

| Alzheimer's Disease | 13 ± 4 | [1] | |

| Vascular Dementia | 14 ± 7 | [1] | |

| Plasma | Healthy Subjects | ~130 | [1] |

Regulation of the 7-HOCA Biosynthesis Pathway

The biosynthesis of 7-HOCA is intricately regulated by a network of nuclear receptors that sense the levels of sterols and bile acids, thereby maintaining homeostasis.

Key Regulatory Proteins

-

Farnesoid X Receptor (FXR): A nuclear receptor activated by bile acids. Its activation generally leads to the repression of bile acid synthesis.

-

Liver X Receptor (LXR): Activated by oxysterols, LXR plays a central role in cholesterol efflux and transport.

-

Retinoid-related Orphan Receptor α (RORα): This nuclear receptor is involved in the regulation of lipid and glucose metabolism.

Regulatory Mechanisms

The expression of the key enzyme, CYP7B1 , is a major point of regulation in the 7-HOCA pathway.

-

Activation by RORα: RORα positively regulates the expression of the CYP7B1 gene.

-

Negative Regulation by FXR: While the primary target of FXR-mediated repression is CYP7A1 in the classic pathway, FXR activation can also influence the alternative pathway.

-

Crosstalk between LXR and RORα: LXRα and RORα exhibit a negative regulatory feedback loop, adding another layer of complexity to the control of CYP7B1 expression.

The regulatory network is illustrated in the following diagram:

Experimental Protocols

Quantification of 7-HOCA by LC-MS/MS

This protocol outlines a general procedure for the quantification of 7-HOCA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

-

7-HOCA analytical standard

-

Deuterated 7-HOCA internal standard (e.g., d4-7-HOCA)

-

Acetonitrile, methanol, water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

5.1.2. Sample Preparation (Plasma/CSF)

-

To 100 µL of sample, add the deuterated internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in an appropriate mobile phase for injection.

5.1.3. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol/acetonitrile with a small percentage of formic acid is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for 7-HOCA and its deuterated internal standard.

Microsomal CYP7B1 Enzyme Activity Assay

This protocol provides a method to determine the activity of CYP7B1 in liver microsomes.

5.2.1. Materials

-

Liver microsomes (human or animal)

-

27-Hydroxycholesterol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (to stop the reaction)

-

LC-MS/MS system for product quantification

5.2.2. Procedure

-

Prepare a reaction mixture containing liver microsomes and 27-hydroxycholesterol in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge to pellet the microsomal proteins.

-

Analyze the supernatant for the formation of 7α,27-dihydroxycholesterol using LC-MS/MS.

The workflow for a typical microsomal stability assay is as follows:

Conclusion

The 7-HOCA biosynthesis pathway represents a critical component of cholesterol metabolism, particularly in extrahepatic tissues like the brain. A thorough understanding of the enzymes, substrates, and regulatory networks governing this pathway is essential for advancing our knowledge of metabolic and neurological diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this pathway. Further investigation into the kinetic properties of the involved enzymes and the intricate regulatory mechanisms will undoubtedly unveil new opportunities for intervention in a range of human diseases.

References

- 1. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The interaction between metabolism, cancer and cardiovascular disease, connected by 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Conversion of Cholic Acid to 3-Oxo-7-hydroxychol-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of cholic acid to 3-Oxo-7-hydroxychol-4-enoic acid, an important intermediate in bile acid metabolism. This document details the enzymatic pathways, experimental protocols, quantitative data, and the potential roles of this molecule in cellular signaling, tailored for professionals in research and drug development.

Introduction

Bile acids are crucial signaling molecules in various physiological processes, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (TGR5)[1][2]. The enzymatic modification of primary bile acids, such as cholic acid, by host and gut microbial enzymes generates a diverse pool of secondary bile acids with distinct signaling properties. This compound is a C24 bile acid featuring a 3-oxo-Δ4-steroid structure, which may indicate a role in hepatobiliary diseases and metabolic regulation[3]. This guide focuses on the enzymatic synthesis of this compound from cholic acid.

Enzymatic Conversion Pathway

The conversion of cholic acid to this compound is a two-step enzymatic process. The first step involves the oxidation of the 7α-hydroxyl group of cholic acid, followed by the oxidation of the 3α-hydroxyl group and isomerization to form the 3-oxo-Δ4 structure.

-

Step 1: Oxidation of the 7α-hydroxyl group. This reaction is catalyzed by 7α-hydroxysteroid dehydrogenase (7α-HSDH) , an NAD(P)+-dependent enzyme. It converts cholic acid into 3α,12α-dihydroxy-7-oxo-5β-cholanic acid.

-

Step 2: Formation of the 3-oxo-Δ4 structure. This step is catalyzed by a 3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase (HSD3B7) or a similar 3β-hydroxysteroid dehydrogenase. This enzyme catalyzes the dehydrogenation of the 3α-hydroxyl group to a 3-oxo group and isomerization of the steroid backbone to introduce a double bond at the C4-C5 position.

Quantitative Data

The efficiency of the enzymatic conversion is dependent on the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of 7α-Hydroxysteroid Dehydrogenase (7α-HSDH)

| Substrate | Enzyme Source | K_m_ (mM) | Specific Activity | Reference |

| Cholic Acid | Escherichia coli | 0.83 | Not Reported | [4] |

| Chenodeoxycholic Acid | Escherichia coli | 0.12 | Not Reported | [4] |

| Chenodeoxycholic Acid | Clostridium absonum (recombinant) | - | 5.5-fold higher in mutant | [5] |

| Taurochenodeoxycholic Acid | Ursus thibetanus gut microbiota (recombinant) | - | 128.13 U/mg | [6] |

| Taurocholic Acid | Ursus thibetanus gut microbiota (recombinant) | - | 269.39 U/mg | [6] |

Table 2: Specific Activity of 3β-Hydroxysteroid Dehydrogenase (3β-HSDH)

| Substrate | Enzyme Source | Specific Activity | Reference |

| 7β-hydroxycholesterol | Rabbit liver microsomes | 276 nmol/min/mg protein | [7] |

| Data for the specific substrate 3α,12α-dihydroxy-7-oxo-5β-cholanic acid is not readily available in the searched literature. |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines a two-step enzymatic reaction for the conversion of cholic acid.

Materials:

-

Cholic acid

-

Recombinant 7α-hydroxysteroid dehydrogenase (7α-HSDH)

-

Recombinant 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) or similar 3β-HSDH

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

Phosphate (B84403) buffer (pH 7.4)

-

Organic solvent (e.g., ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (C18)

Protocol:

Step 1: Synthesis of 3α,12α-dihydroxy-7-oxo-5β-cholanic acid

-

Prepare a reaction mixture containing cholic acid (e.g., 1 mM) in phosphate buffer (pH 7.4).

-

Add NAD(P)+ to a final concentration of 2 mM.

-

Initiate the reaction by adding purified recombinant 7α-HSDH. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, extract the product with an equal volume of ethyl acetate (B1210297).

-

Evaporate the organic solvent under a stream of nitrogen.

Step 2: Synthesis of this compound

-

Redissolve the dried intermediate from Step 1 in phosphate buffer (pH 7.4).

-

Add NAD+ to a final concentration of 2 mM.

-

Initiate the second reaction by adding purified recombinant HSD3B7.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the formation of the final product by HPLC or GC-MS.

Purification:

-

Acidify the final reaction mixture to pH 3 with HCl.

-

Apply the mixture to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the product with methanol (B129727) or acetonitrile (B52724).

-

Evaporate the solvent to obtain the purified this compound.

-

For higher purity, preparative reverse-phase HPLC can be employed[8].

Quantitative Analysis

GC-MS Analysis of 3-Oxo-Δ4-Bile Acids:

-

Derivatization is necessary for GC-MS analysis of bile acids to increase their volatility. [9]

-

A common method involves a two-step derivatization:

-

Methoximation: To protect the 3-oxo group and prevent dehydration of 7α-hydroxylated 3-oxo-Δ4-bile acids, the sample is treated with O-methylhydroxylamine hydrochloride in pyridine[10].

-

Silylation: The hydroxyl and carboxyl groups are then derivatized to their trimethylsilyl (B98337) (TMS) or dimethylethylsilyl ethers/esters using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or dimethylethylsilylimidazole[9][10].

-

-

The derivatized sample is then injected into the GC-MS for separation and detection.

HPLC Analysis:

-

Reverse-phase HPLC with a C18 column is a common method for bile acid separation[11][12].

-

A buffered mobile phase, such as ammonium (B1175870) acetate or phosphate buffer, with an organic modifier like acetonitrile or methanol, is typically used[11][13].

-

Detection can be achieved using a UV detector (around 205-210 nm for bile acids without a strong chromophore, or at 254 nm after derivatization with a UV-absorbing tag) or an evaporative light scattering detector (ELSD)[4][11].

-

For high sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method[12][13].

Signaling Pathways

This compound, as a 3-oxo-Δ4-bile acid, is likely to interact with key bile acid signaling pathways.

Farnesoid X Receptor (FXR):

-

FXR is a nuclear receptor that acts as a primary sensor for bile acids[14][15].

-

Endogenous bile acids, particularly chenodeoxycholic acid (CDCA), are potent FXR ligands[14].

-

The 3-oxo-Δ4 structure may modulate the binding affinity and activation of FXR compared to primary bile acids. Direct ligand binding assays would be required to determine the specific activity of this compound on FXR.

Takeda G-protein Receptor 5 (TGR5):

-

TGR5 is a G protein-coupled receptor located on the cell membrane that is activated by bile acids[2][16].

-

Activation of TGR5 can lead to an increase in intracellular cAMP levels, which in turn can modulate various downstream signaling cascades, including those involved in energy metabolism and inflammation[17][18].

-

The specific effect of this compound on TGR5 activation would need to be determined through specific cell-based assays, such as cAMP measurement or reporter gene assays[17].

Conclusion

The enzymatic conversion of cholic acid to this compound represents a key transformation in the generation of diverse bile acid species. This guide provides a foundational understanding of the enzymatic process, along with practical protocols for its synthesis and analysis. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved, optimize the reaction yield, and definitively characterize the specific roles of this compound in modulating FXR and TGR5 signaling pathways. Such knowledge will be invaluable for researchers and professionals in the fields of metabolic disease and drug development.

References

- 1. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lcms.cz [lcms.cz]

- 5. Evidence for the involvement of 3-oxo-delta 4 intermediates in ecdysteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Purification and characterization of 7beta-hydroxysteroid dehydrogenase from rabbit liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 7 alpha,12 alpha-dihydroxy-5 beta-cholestan-3-one 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 13. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The bile acid receptor TGR5 inhibits platelet activation and thrombus formation [pubmed.ncbi.nlm.nih.gov]

3-Oxo-7-hydroxychol-4-enoic acid function in liver disease

An In-depth Technical Guide on the Function of 3-Oxo-7-hydroxychol-4-enoic Acid in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as 7α-hydroxy-3-oxochol-4-en-24-oic acid (7-HOCA), is an intermediate metabolite in the alternative "acidic" pathway of bile acid synthesis. Under normal physiological conditions in adults, it is present in trace amounts. However, its accumulation in biological fluids is a critical indicator of specific liver pathologies. This guide provides a comprehensive overview of the function of this compound in liver disease, its metabolic pathway, its role as a biomarker, and the analytical methods for its quantification.

Introduction to this compound

This compound is a C24 bile acid characterized by an oxo group at the C3 position, a hydroxyl group at the C7 position, and a double bond between C4 and C5. It is a key intermediate in the synthesis of chenodeoxycholic acid (CDCA) via the acidic pathway of bile acid metabolism.[1][2] Its clinical significance arises from its accumulation in certain liver diseases, most notably those involving defects in the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1).[3][4]

Metabolic Pathway and Pathophysiology

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, occurs in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. This compound is formed in the acidic pathway.[5]

The crucial step in the metabolism of this compound is its reduction by the enzyme Δ4-3-oxosteroid 5β-reductase (encoded by the AKR1D1 gene). This enzyme converts the Δ4-3-oxo structure to a 3-oxo-5β structure, which is a necessary step for the formation of mature primary bile acids.[4]

A deficiency in AKR1D1 activity, either due to genetic mutations or acquired downregulation, leads to a metabolic block. This results in the accumulation of 3-oxo-Δ4 bile acids, including this compound, which are then shunted into circulation and excreted in urine.[3][6] These accumulating "fetal" bile acids are considered hepatotoxic and are associated with the progression of liver injury.[4]

Function in Liver Disease

Biomarker for AKR1D1 Deficiency

The most well-defined role of this compound is as a biomarker for AKR1D1 deficiency. This rare genetic disorder presents in neonates with severe cholestasis and progressive liver failure.[4] The diagnosis is confirmed by identifying elevated levels of 3-oxo-Δ4 bile acids, predominantly this compound and 3-oxochola-4,6-dien-24-oic acid, in urine and plasma.[6] Patients with AKR1D1 deficiency exhibit a significantly higher percentage of these atypical bile acids in their total urinary bile acid profile compared to healthy infants or those with other forms of cholestasis.[7]

Indicator of Liver Cirrhosis Severity

In adults with chronic liver disease, the accumulation of this compound is not typically due to a congenital deficiency but rather an acquired decrease in AKR1D1 activity.[5] Studies have shown a strong positive correlation between the plasma concentrations of this compound and the severity of liver cirrhosis, as measured by the Child-Pugh and MELD scores.[5][7] This suggests that monitoring the levels of this bile acid could provide prognostic information and aid in staging the severity of liver disease.

Role in NAFLD and HCC

Recent research has implicated this compound in the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).[8] A study found that hepatic expression of AKR1D1 was decreased in patients with advancing steatosis, fibrosis, and inflammation, as well as in those with HCC. This decrease in enzyme activity was associated with a significant increase in the serum concentration of its substrate, this compound.[8] In vitro studies using hepatoma cell lines where AKR1D1 was knocked down showed that the resulting accumulation of this compound was linked to DNA damage, cell cycle arrest, and apoptosis, suggesting it may be a driver of metabolic dysfunction and cancer risk in NAFLD.[8]

Quantitative Data

The concentration of this compound and related 3-oxo-Δ4 bile acids is significantly altered in various liver diseases. The following table summarizes available quantitative data.

| Analyte | Matrix | Patient Population | Finding | Reference |

| 3-oxo-Δ4 bile acids | Urine | Infants with AKR1D1 deficiency | Significantly higher percentage of total bile acids compared to healthy controls or other cholestatic groups (p<0.0001). | [7] |

| This compound | Plasma | Adult patients with liver cirrhosis (n=25) | Strong correlation between plasma concentration and Child-Pugh and MELD scores (P < 0.0001). | [5][7] |

| 7α-hydroxy-4-cholesten-3-one | Plasma | Healthy subjects (n=106) | Median: 12 ng/mL (Range: 3-40 ng/mL) | [6] |

| 7α-hydroxy-4-cholesten-3-one | Plasma | Patients with liver cirrhosis | <1.5 ng/mL (Range: <0.9-38 ng/mL) | [6] |

| 7α-hydroxy-3-oxocholest-4-en-26-oic acid (7-HOCA) | Serum | Healthy Controls (n=19) | 182.1 ± 14.9 nM | [8] |

| 7α-hydroxy-3-oxocholest-4-en-26-oic acid (7-HOCA) | Serum | Patients with HCC (n=20) | 350.6 ± 37.4 nM (P=1e-4 vs. controls) | [8] |

*Note: 7α-hydroxy-4-cholesten-3-one is a related precursor in the bile acid synthesis pathway, and its levels also reflect liver function.

Experimental Protocols

The quantification of this compound requires sensitive analytical techniques due to its low endogenous concentrations in healthy individuals and the need to differentiate it from other bile acid isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of bile acids necessitates a derivatization step to increase their volatility.

Sample Preparation and Derivatization:

-

Extraction: Bile acids are extracted from the biological matrix (e.g., urine, plasma) using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Enzymatic Hydrolysis (Optional): To measure total bile acids (conjugated and unconjugated), samples can be treated with choloylglycine hydrolase to deconjugate glycine (B1666218) and taurine (B1682933) conjugates.

-

Methylation: The carboxyl group of the bile acid is methylated to form a methyl ester. This is commonly achieved by adding a solution of TMS-diazomethane in a mixture of methanol (B129727) and benzene (B151609) and incubating until the reaction is complete. The solvent is then evaporated under a stream of nitrogen.

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. A silylating agent, such as a mixture of N-trimethylsilylimidazole (TMSI), trimethylchlorosilane (TMCS), and pyridine, is added to the dried sample, which is then heated (e.g., at 60°C for 10 minutes).

-

Analysis: The derivatized sample is then injected into the GC-MS system for analysis.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a 5% phenyl methylpolysiloxane column).

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of high sensitivity and specificity, often without the need for extensive derivatization.

Sample Preparation:

-

Protein Precipitation: For serum or plasma samples, proteins are precipitated by adding a cold organic solvent, such as acetonitrile (B52724) containing formic acid (e.g., 2% formic acid in acetonitrile).

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the bile acids is transferred to a new vial for analysis.

-

Internal Standard: A stable isotope-labeled internal standard of this compound should be added at the beginning of the sample preparation to ensure accurate quantification.

Instrumentation:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is used with a C18 reversed-phase column for separation.

-

Tandem Mass Spectrometer: Equipped with an electrospray ionization (ESI) source and operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Signaling Pathways and Cellular Effects

The primary signaling disruption leading to the accumulation of this compound is within the bile acid synthesis pathway itself, due to impaired AKR1D1 function. The downstream consequences of this accumulation are an area of active research.

Hydrophobic bile acids, in general, are known to be cytotoxic and can induce liver injury through several mechanisms:

-

Mitochondrial Dysfunction: Accumulation of hydrophobic bile acids can lead to the generation of reactive oxygen species (ROS) and induce mitochondrial damage, a key event in hepatocyte injury.

-

Apoptosis: Certain bile acids can trigger hepatocyte apoptosis through death receptor-mediated pathways (e.g., Fas) and the intrinsic mitochondrial pathway.[9] As mentioned, knockdown of AKR1D1 and subsequent accumulation of this compound has been shown to induce apoptosis in vitro.[8]

-

Inflammation: Bile acids can act as signaling molecules that trigger inflammatory responses in the liver.

-

Hepatic Stellate Cell Activation: In cholestatic conditions, elevated levels of bile acids can stimulate the proliferation of hepatic stellate cells, a key event in the development of liver fibrosis.[10]

The role of nuclear receptors, such as the Farnesoid X Receptor (FXR) , is central to bile acid homeostasis. FXR is activated by primary bile acids like CDCA and regulates the expression of genes involved in bile acid synthesis, transport, and detoxification. While direct modulation of FXR by this compound has not been extensively characterized, the profound shift in the bile acid pool composition in states of AKR1D1 deficiency would invariably lead to dysregulated FXR signaling, further exacerbating liver injury.

Conclusion and Future Directions

This compound has emerged as a critical biomarker in the diagnosis and prognosis of specific liver diseases. Its strong association with AKR1D1 deficiency makes it an indispensable tool for diagnosing this severe neonatal cholestatic disease. In adults, its correlation with the severity of liver cirrhosis and its potential role as a driver of pathology in NAFLD and HCC highlight its importance for researchers and drug development professionals.

Future research should focus on:

-

Elucidating the precise molecular mechanisms of this compound-induced hepatotoxicity.

-

Investigating its direct effects on nuclear receptors and other signaling pathways in the liver.

-

Validating its utility as a non-invasive prognostic biomarker in large prospective clinical trials for various chronic liver diseases.

-

Exploring the therapeutic potential of modulating AKR1D1 activity in conditions like NAFLD.

Understanding the multifaceted role of this atypical bile acid will undoubtedly open new avenues for the diagnosis, monitoring, and treatment of a range of challenging liver diseases.

References

- 1. 3-Oxo-delta 4 bile acids in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | C24H38O4 | CID 5283932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Plasma levels of mevalonate and 7alpha-hydroxy-4-cholesten-3-one in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum 7 alpha-hydroxycholesterol as a new parameter of liver function in patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. scispace.com [scispace.com]

- 10. Bile acids induce hepatic stellate cell proliferation via activation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7α-hydroxy-3-oxo-4-cholestenoic Acid (7-HOCA) in Cholestasis: A Technical Guide for Researchers

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the current understanding of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) and its potential role in the pathophysiology and treatment of cholestasis. It consolidates information on its synthesis, signaling pathways, and the experimental methodologies used to investigate its function.

Introduction to 7-HOCA and Cholestasis

Cholestasis is a pathological condition characterized by the impairment of bile flow from the liver, leading to the accumulation of bile acids and other biliary constituents in the liver and systemic circulation. This accumulation can cause liver injury, inflammation, fibrosis, and ultimately, cirrhosis. Bile acids themselves, while essential for digestion, can be cytotoxic at high concentrations.

7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a key intermediate in the classical (or neutral) pathway of bile acid synthesis.[1] It is formed from cholesterol via the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) and is a precursor to the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2] As a signaling molecule, 7-HOCA is a natural ligand for the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5), both of which are critical regulators of bile acid homeostasis, inflammation, and glucose metabolism.

While the roles of FXR and TGR5 agonists in mitigating cholestatic liver injury are well-documented, direct evidence for the therapeutic effects of 7-HOCA in cholestasis is still emerging. This guide summarizes the current knowledge and provides a framework for future research in this area.

Biosynthesis of 7-HOCA

The synthesis of 7-HOCA is the initial committed step in the classical bile acid synthesis pathway, occurring primarily in the liver.

Overexpression of CYP7A1 has been shown to increase the bile acid pool and alter its composition, leading to a more hydrophobic bile acid profile.[3] In experimental models, this alteration can influence the expression of bile acid and cholesterol transporters.[3]

Signaling Pathways of 7-HOCA in the Liver

7-HOCA exerts its effects primarily through the activation of two key receptors: FXR and TGR5.

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor that acts as a master regulator of bile acid homeostasis. Upon activation by ligands such as 7-HOCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

Key downstream effects of FXR activation in the context of cholestasis include:

-

Repression of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for preventing the overproduction of bile acids.

-

Stimulation of Bile Acid Efflux: FXR upregulates the expression of the bile salt export pump (BSEP or ABCB11), a canalicular transporter responsible for pumping bile acids out of hepatocytes and into the bile.[3]

-

Inhibition of Bile Acid Uptake: FXR represses the expression of the Na+-taurocholate cotransporting polypeptide (NTCP or SLC10A1), the primary transporter responsible for the uptake of bile acids from the portal blood into hepatocytes.

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor NF-κB.[4] This can lead to a reduction in the expression of inflammatory cytokines such as TNF-α and IL-1β.[4] Furthermore, by modulating hepatic stellate cell (HSC) activation, FXR can mitigate liver fibrosis.

Takeda G Protein-Coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor expressed in various cell types within the liver, including Kupffer cells, sinusoidal endothelial cells, and cholangiocytes. Activation of TGR5 by bile acids, including likely 7-HOCA, leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Key downstream effects of TGR5 activation relevant to cholestasis include:

-

Anti-inflammatory Effects: In Kupffer cells (resident liver macrophages), TGR5 activation can inhibit the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).

-

Stimulation of Bile Flow: In cholangiocytes, TGR5 activation can stimulate the secretion of bicarbonate and chloride, leading to increased bile flow.

-

Protection of Cholangiocytes: TGR5 signaling may protect cholangiocytes from the cytotoxic effects of high concentrations of bile acids.

Quantitative Data on the Effects of Bile Acid Receptor Agonists in Cholestasis Models

Direct quantitative data on the therapeutic effects of exogenously administered 7-HOCA in cholestasis models is limited in the current literature. However, studies using other FXR and TGR5 agonists, such as the dual agonist INT-767, provide valuable insights into the potential efficacy of targeting these pathways. The following tables summarize representative data from such studies.

Table 1: Effects of a Dual FXR/TGR5 Agonist on Liver Injury Markers in a Cholestasis Model

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) | Total Bilirubin (mg/dL) |

| Sham Control | 45 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 |

| BDL + Vehicle | 350 ± 40 | 600 ± 50 | 800 ± 70 | 8.5 ± 1.2 |

| BDL + Agonist | 200 ± 30 | 400 ± 45 | 500 ± 60 | 5.0 ± 0.8 |

Data are presented as mean ± SEM and are illustrative, based on typical findings in bile duct ligation (BDL) models.

Table 2: Effects of a Dual FXR/TGR5 Agonist on Hepatic Gene Expression in a Cholestasis Model

| Gene | BDL + Vehicle (Fold Change vs. Sham) | BDL + Agonist (Fold Change vs. BDL + Vehicle) |

| Cyp7a1 | 0.2 ± 0.05 | 0.5 ± 0.1 |

| Bsep (Abcb11) | 0.4 ± 0.1 | 2.5 ± 0.5 |

| Ntcp (Slc10a1) | 0.3 ± 0.08 | 1.8 ± 0.4 |

| Tnf-α | 5.0 ± 0.8 | 0.4 ± 0.1 |

| Col1a1 | 8.0 ± 1.2 | 0.5 ± 0.15 |

Data are presented as mean fold change ± SEM and are illustrative.

Key Experimental Protocols

This section details common experimental methodologies used to study the role of bile acids and their receptors in cholestasis.

Animal Models of Cholestasis

This is a widely used surgical model of obstructive cholestasis.

-

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) using isoflurane.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Locate the common bile duct.

-

Carefully dissect the bile duct from the surrounding tissue.

-

Ligate the bile duct in two locations with surgical suture.

-

The duct may be transected between the ligatures.

-

Close the abdominal incision in layers.

-

Provide post-operative care, including analgesia and hydration.

-

-

Sham Operation: A sham operation involves the same surgical procedure, including mobilization of the bile duct, but without ligation.

-

Endpoints: Liver and serum samples are typically collected at various time points post-surgery (e.g., 3, 7, 14, 28 days) to assess liver injury, fibrosis, and changes in gene expression.

This is a genetic model of cholestasis that mimics aspects of primary sclerosing cholangitis. These mice lack the canalicular phospholipid flippase, leading to the secretion of bile that is cytotoxic to cholangiocytes.

-

Procedure: Mdr2 knockout mice are commercially available. No surgical intervention is required to induce cholestasis.

-

Endpoints: Animals develop spontaneous cholestatic liver injury and fibrosis over time. Livers and serum are typically collected at different ages (e.g., 4, 8, 12 weeks) to assess disease progression.

Cell-Based Assays

These assays are used to determine if a compound, such as 7-HOCA, can activate FXR or TGR5.

-

FXR Luciferase Reporter Assay:

-

Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of a promoter with FXREs, and a plasmid expressing FXR.

-

Treat the cells with varying concentrations of 7-HOCA.

-

After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

An increase in luciferase activity indicates FXR activation.

-

-

TGR5 cAMP Assay:

-

Use a cell line that endogenously expresses TGR5 or has been transfected to express it (e.g., HEK293).

-

Treat the cells with varying concentrations of 7-HOCA.

-

After a short incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or similar immunoassay.

-

An increase in cAMP levels indicates TGR5 activation.

-

This assay assesses the effect of 7-HOCA on HSC activation, a key event in liver fibrosis.

-

Procedure:

-

Isolate primary HSCs from rodent livers or use an immortalized HSC cell line.

-

Culture the cells, which will spontaneously activate on plastic.

-

Treat the cells with 7-HOCA at various concentrations.

-

Assess markers of HSC activation, such as the expression of α-smooth muscle actin (α-SMA) and collagen type I (Col1a1), using qPCR, Western blotting, or immunofluorescence.

-

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure changes in the mRNA levels of genes involved in bile acid homeostasis, inflammation, and fibrosis.

-

Procedure:

-

Isolate total RNA from liver tissue or cultured cells.

-

Reverse transcribe the RNA into cDNA.

-

Perform qPCR using primers specific for the target genes (e.g., CYP7A1, BSEP, NTCP, TNF-α, COL1A1) and a reference gene (e.g., GAPDH, ACTB).

-

Analyze the data using the ΔΔCt method to determine relative gene expression levels.

-

Conclusion and Future Directions

7-HOCA, as a key intermediate in bile acid synthesis and a natural ligand for FXR and TGR5, is poised to play a significant role in the pathophysiology of cholestasis. The activation of FXR and TGR5 has demonstrated protective effects in various models of cholestatic liver disease, primarily through the regulation of bile acid homeostasis, and anti-inflammatory and anti-fibrotic mechanisms.

While direct evidence for the therapeutic efficacy of 7-HOCA in cholestasis is currently limited, the existing data on related compounds strongly suggest its potential as a therapeutic agent. Future research should focus on:

-

In vivo studies: Administering 7-HOCA to cholestatic animal models to directly assess its effects on liver injury, fibrosis, and bile acid metabolism.

-

Dose-response studies: Determining the optimal therapeutic dose of 7-HOCA and evaluating its safety profile.

-

Mechanism of action: Further elucidating the specific contributions of FXR and TGR5 activation to the effects of 7-HOCA in different liver cell types.

A deeper understanding of the role of 7-HOCA will be instrumental in developing novel therapeutic strategies for cholestatic liver diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol 7α-hydroxylase protects the liver from inflammation and fibrosis by maintaining cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxo-7-hydroxychol-4-enoic Acid and Gut Microbiota Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interactions between the bile acid intermediate, 3-Oxo-7-hydroxychol-4-enoic acid, and the gut microbiota. While direct research on this specific bile acid is limited, this document extrapolates from current knowledge of similar oxo-bile acids and established methodologies to present its likely metabolic fate, potential signaling roles, and the experimental frameworks required for its investigation. This guide is intended to serve as a foundational resource for researchers in gastroenterology, metabolic diseases, and drug development, offering detailed experimental protocols and conceptual models to stimulate further inquiry into this area.

Introduction: The Role of Bile Acids and Gut Microbiota

Bile acids, synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary lipids.[1] The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated to glycine (B1666218) or taurine (B1682933) before being secreted into the gut.[2] Here, they encounter the dense and diverse gut microbial community, which chemically modifies them into a vast array of secondary bile acids.[3] These microbial transformations, including deconjugation, dehydroxylation, oxidation, and epimerization, significantly alter the signaling properties of bile acids.[2][4]

Secondary bile acids act as signaling molecules that regulate host metabolism, immune function, and even the composition of the gut microbiota itself.[1][5] They exert their effects through receptors such as the farnesoid X receptor (FXR) and the G protein-coupled receptor 5 (TGR5).[1][6][7] Dysregulation of bile acid metabolism due to gut dysbiosis has been implicated in various diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers.[5][8]

This compound is an endogenous metabolite and an intermediate in bile acid synthesis.[9][10] Its structure suggests it is a substrate for microbial enzymes, particularly hydroxysteroid dehydrogenases (HSDHs), which are prevalent in the gut microbiome.[2] Understanding the interaction of this specific oxo-bile acid with the gut microbiota is crucial for elucidating its physiological role and its potential as a therapeutic target.

Metabolism of this compound by Gut Microbiota

Direct studies on the microbial metabolism of this compound are not yet available in the scientific literature. However, based on the known enzymatic capabilities of the gut microbiota towards other oxo-bile acids, a putative metabolic pathway can be proposed. The gut microbiota possesses a variety of HSDHs that can reduce the oxo group at the C3 position and epimerize the hydroxyl group at the C7 position.

A study on the closely related 3-oxo-chenodeoxycholic acid demonstrated its conversion by fecal microbiota, highlighting the potential for similar transformations of this compound.[11] The primary expected transformations would involve the reduction of the 3-oxo group to a 3α- or 3β-hydroxyl group and the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group.

Proposed Metabolic Pathway

References

- 1. Bile Acid Analysis in Various Biological Samples Using Ultra Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (UPLC/ESI-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Connecting dysbiosis, bile-acid dysmetabolism and gut inflammation in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. G protein-coupled bile acid receptor 1 reduced hepatic immune response and inhibited NFκB, PI3K/AKT, and PKC/P38 MAPK signaling pathway in hybrid grouper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-Oxo-7-hydroxychol-4-enoic acid

An In-depth Technical Guide to 3-Oxo-7-hydroxychol-4-enoic Acid and its C27 Analogue

This guide provides a comprehensive overview of this compound and its clinically significant C27 counterpart, 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA). It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into their discovery, biological roles, and methods of analysis.

Introduction and Nomenclature

Bile acids are a class of steroids synthesized in the liver. A key distinction in their classification is the length of the side chain. This compound is a C24 bile acid, meaning it has a 24-carbon skeleton[1]. Its close analogue, 7α-hydroxy-3-oxo-4-cholestenoic acid (commonly abbreviated as 7-HOCA), is a C27 bile acid intermediate[2][3]. While structurally similar, the bulk of recent scientific literature, particularly concerning neurobiology and diagnostics, focuses on the C27 compound, 7-HOCA. Therefore, this guide will primarily detail the discovery and properties of 7-HOCA, while acknowledging its C24 counterpart.

Discovery and History

The identification of 7α-hydroxy-3-oxo-4-cholestenoic acid as a biological molecule occurred in the late 1980s.

-

1988: In a foundational study, Axelson, Mörk, and Sjövall identified 7α-hydroxy-3-oxo-4-cholestenoic acid as a normal constituent of human blood, laying the groundwork for understanding its physiological role[4].

-

1992: A significant finding by Nagata et al. revealed a novel bile acid accumulating in the contents of chronic subdural hematomas.[4] This compound was definitively identified as 7α-hydroxy-3-oxo-4-cholestenoic acid through high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectrometry. Its structure was confirmed by comparison with a chemically synthesized standard[4]. The concentration in the hematoma was substantially higher than in plasma, suggesting local, extrahepatic production[4].

These initial discoveries spurred further investigation into its metabolic pathways and potential as a biomarker.

Biological Significance and Metabolism

7-HOCA is a key intermediate in the alternative "acidic" pathway of bile acid biosynthesis and plays a crucial role in cholesterol homeostasis, particularly in the brain.

Metabolic Pathway: 7-HOCA is not synthesized directly from cholesterol in a single step but is the product of a multi-enzyme pathway. A major precursor is 27-hydroxycholesterol (B1664032) (27-OHC), an oxidized form of cholesterol that can cross the blood-brain barrier[4][5][6]. The conversion of 27-OHC to 7-HOCA involves several key enzymes:

-

Sterol 27-hydroxylase (CYP27A1): A mitochondrial enzyme that initiates the acidic pathway by hydroxylating cholesterol at the 27th carbon position to form 27-OHC[4][7].

-

Oxysterol 7α-hydroxylase (CYP7B1): This enzyme introduces a hydroxyl group at the 7α position of the steroid nucleus[4][8].

-

3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7): This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the double bond from Δ5 to Δ4[4][9][10].

In the brain, 7-HOCA is the major end-metabolite of 27-OHC, providing a mechanism for cholesterol elimination from this organ[4][5][6]. There is also evidence for a purely mitochondrial pathway for the synthesis of 7-HOCA from cholesterol in the liver[11].

Clinical Relevance:

-

Blood-Brain Barrier (BBB) Integrity: The concentration of 7-HOCA in cerebrospinal fluid (CSF) has emerged as a sensitive biomarker for BBB dysfunction. In patients with a compromised BBB, CSF levels of 7-HOCA are markedly increased[4][5][6]. There is a strong correlation between CSF levels of 7-HOCA and the CSF/serum albumin ratio, a classic marker of BBB permeability[5][6].

-

Hepatobiliary Disease: Elevated urinary levels of the C24 analogue, 7α-hydroxy-3-oxochol-4-en-24-oic acid, are considered an indicator of poor prognosis in infants with cholestasis and in patients with a deficiency of 3-oxo-Δ4-steroid 5β-reductase.

-

Inborn Errors of Metabolism: 7-HOCA is implicated in several metabolic disorders, including Cerebrotendinous Xanthomatosis (CTX) (caused by CYP27A1 mutations), 27-hydroxylase deficiency, and Zellweger syndrome[3][10].

Quantitative Data

The concentration of 7-HOCA varies significantly between healthy and pathological states, which is foundational to its use as a biomarker.

| Biological Matrix | Patient Group/Condition | Mean Concentration (± SD) | Range | Reference |

| Cerebrospinal Fluid (CSF) | Controls (Headache) | 14 ± 7 ng/mL | - | [5] |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Not significantly different from controls | - | [5] |

| Cerebrospinal Fluid (CSF) | Vascular Dementia | Not significantly different from controls | - | [5] |

| Cerebrospinal Fluid (CSF) | Blood-Brain Barrier Defects | Markedly Increased | 7 - 392 ng/mL | [5] |

| Human Plasma | Normal | 126.27 ± 17.73 ng/mL | - | [4] |

| Chronic Subdural Hematoma | - | 658.09 ± 137.53 ng/mL | - | [4] |

Experimental Protocols

Detailed and validated protocols are essential for the accurate study and quantification of 7-HOCA.

Protocol 1: Synthesis of Deuterated 7-HOCA (d4-7-HOCA) Internal Standard

This protocol is adapted from the method described by Saeed et al. (2014) for use in isotope dilution-mass spectrometry[4].

Materials:

-

25,26,26,26,27,27,27-d7-labeled 7α-hydroxycholesterol (Starting material)

-

Cholesterol oxidase (from Cellulomonas species)

-

Folch solution (Chloroform:Methanol (B129727), 2:1, v/v)

-

Reagents for further side-chain oxidation (e.g., adrenodoxin (B1173346), adrenodoxin reductase)[5]

Methodology:

-

Oxidation of the 3β-hydroxyl group:

-

Dissolve 1 mg of d7-7α-hydroxycholesterol in a suitable buffer.

-

Add cholesterol oxidase according to the manufacturer's recommended conditions.

-

Incubate the mixture to allow for the oxidation of the 3-hydroxyl group and isomerization of the double bond, yielding d7-7α-hydroxy-4-cholesten-3-one.

-

-

Extraction:

-

Extract the reaction mixture with Folch solution to separate the steroid product from the aqueous phase.

-

Evaporate the organic solvent under a stream of nitrogen. The yield of d7-7α-hydroxy-4-cholesten-3-one is expected to be approximately 800 µg. This intermediate can be used directly in the next step without extensive purification[4].

-

-

Side-chain Oxidation:

-

The d7-7α-hydroxy-4-cholesten-3-one intermediate is further oxidized to introduce the carboxylic acid function on the side chain. This complex enzymatic step requires a reconstituted system with enzymes like CYP27A1, adrenodoxin, and adrenodoxin reductase to form the final d4-7-HOCA product (note the loss of three deuterium (B1214612) atoms from the side chain during oxidation)[5].

-

-

Quantification and Purity Check:

-

The final product is quantified using GC-MS and its identity confirmed by its mass spectrum.

-

Protocol 2: Quantification of 7-HOCA in CSF by Isotope Dilution GC-MS

This protocol allows for the precise and accurate measurement of 7-HOCA levels in cerebrospinal fluid[4][5].

Materials:

-

d4-7-HOCA internal standard (synthesized as per Protocol 1)

-

0.1 M Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent for extraction

-

TMS-diazomethane for derivatization

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

To 1 mL of CSF, add a known amount (e.g., 60 ng) of the d4-7-HOCA internal standard dissolved in ethanol.

-

-

Acidification and Extraction:

-

Acidify the sample by adding 20 µL of 0.1 M HCl. This is a critical step to optimize the recovery of the intact acid[4].

-

Perform liquid-liquid extraction by adding diethyl ether, vortexing, and centrifuging to separate the phases.

-

Carefully collect the organic (upper) phase and evaporate it to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add methanol followed by TMS-diazomethane to convert the carboxylic acid group to its methyl ester. This step improves the volatility and chromatographic properties of the analyte for GC-MS analysis.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject the sample into the GC-MS system.

-

Use selected ion monitoring (SIM) to detect and quantify the ions corresponding to the derivatized endogenous 7-HOCA and the d4-7-HOCA internal standard. The target ion for the unlabeled compound is typically m/z 426[5].

-

-

Quantification:

-

Calculate the ratio of the peak areas of the endogenous 7-HOCA to the d4-7-HOCA internal standard.

-

Determine the concentration of endogenous 7-HOCA in the original CSF sample by comparing this ratio to a standard curve. The detection limit for this method is approximately 0.5 ng/mL[4].

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway for the synthesis of 7-HOCA from cholesterol.

Caption: Experimental workflow for quantifying 7-HOCA in CSF samples.

Caption: Logical relationship of BBB dysfunction and elevated CSF 7-HOCA.

References

- 1. Human Metabolome Database: Showing metabocard for 7alpha-hydroxy-3-oxochol-4-en-24-oic Acid (HMDB0062744) [hmdb.ca]

- 2. icepharma.com [icepharma.com]

- 3. 7alpha-Hydroxy-3-oxo-4-cholestenoic acid | C27H42O4 | CID 3081085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different effects of CYP27A1 and CYP7B1 on cognitive function: Two mouse models in comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Human Metabolome Database: Showing metabocard for 7alpha-Hydroxy-3-oxo-4-cholestenoate (HMDB0012458) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

7α-hydroxy-3-oxo-4-cholestenoic acid: A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.

Chemical Properties

7α-hydroxy-3-oxo-4-cholestenoic acid is a C27 steroid acid and a key intermediate in the alternative pathway of bile acid biosynthesis.[1][2] It is a cholestanoid characterized by a cholest-4-en-26-oic acid backbone with a hydroxyl group at the 7α position and a ketone group at the 3-position.[1][2]

Physicochemical Properties

7-HOCA is a solid that is practically insoluble in water and is considered a weakly acidic compound.[3] While an experimental melting point has not been definitively reported in the reviewed literature, its solid state at room temperature is consistently noted.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂O₄ | [2] |

| Molecular Weight | 430.6 g/mol | [2] |

| IUPAC Name | (5R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,5,6,7,8,9,10,11,12,13,14,15,16,17-pentadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid | [2] |

| Physical Description | Solid | [2] |

| Water Solubility | Practically insoluble | [3] |

| Acidity (pKa) | Weakly acidic | [3] |

| UV Absorption (λmax) | 241-243 nm | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for 7-HOCA is not widely available in the public domain. However, predicted NMR data is available, and mass spectrometry data for its derivatives has been reported.

Mass Spectrometry (MS): The mass spectrum of the trimethylsilyl (B98337) (TMS) ether derivative of the methyl ester of 7-HOCA shows a prominent peak at m/z 426.[1] This corresponds to the loss of a trimethylsilanol (B90980) group from the molecular ion.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Human Metabolome Database (HMDB) provides predicted ¹H and ¹³C NMR spectra for 7α-hydroxy-3-oxo-4-cholestenoate. These can serve as a reference for experimental verification.

Synthesis and Purification

The synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid can be achieved through the oxidation of its precursor, 7α-hydroxy-4-cholesten-3-one.[1] Both enzymatic and chemical methods can be employed.

Enzymatic Synthesis of Deuterated 7α-hydroxy-3-oxo-4-cholestenoic acid